molecular formula C6H4Br6CdN4 B1228894 cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide CAS No. 73941-35-2

cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide

Katalognummer: B1228894
CAS-Nummer: 73941-35-2
Molekulargewicht: 724 g/mol
InChI-Schlüssel: HKVZSUVXWDIIQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide is a complex compound that combines cadmium ions with a tribromo-substituted imidazole derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide typically involves the reaction of cadmium salts with 2,4,5-tribromo-1,2-dihydroimidazole under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add 2,4,5-tribromo-1,2-dihydroimidazole. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxides, while reduction may produce cadmium metal or lower oxidation state cadmium compounds. Substitution reactions can result in various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide has several scientific research applications:

Wirkmechanismus

The mechanism by which cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromo-imidazole moiety can bind to specific sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of cadmium ions and the tribromo-imidazole structure makes this compound particularly interesting for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

73941-35-2

Molekularformel

C6H4Br6CdN4

Molekulargewicht

724 g/mol

IUPAC-Name

cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide

InChI

InChI=1S/2C3H2Br3N2.Cd/c2*4-1-2(5)8-3(6)7-1;/h2*3,7H;/q2*-1;+2

InChI-Schlüssel

HKVZSUVXWDIIQC-UHFFFAOYSA-N

SMILES

C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2]

Kanonische SMILES

C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2]

Verwandte CAS-Nummern

2034-22-2 (Parent)

Synonyme

2,4,5-tribromoimidazole
2,4,5-tribromoimidazole cadmium salt (2:1)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.